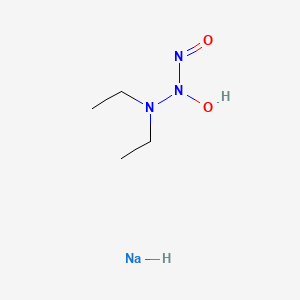
N-(diethylamino)-N-hydroxynitrous amide;sodium hydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(diethylamino)-N-hydroxynitrous amide; sodium hydride is a compound that combines the properties of an amide and a hydride Amides are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom Sodium hydride, on the other hand, is an ionic compound consisting of sodium cations (Na⁺) and hydride anions (H⁻)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diethylamino)-N-hydroxynitrous amide typically involves the reaction of diethylamine with nitrous acid. The reaction conditions must be carefully controlled to ensure the formation of the desired product. Sodium hydride is often used as a base in this reaction to deprotonate the amine, facilitating the formation of the amide bond.
Reaction of Diethylamine with Nitrous Acid:
Industrial Production Methods
In an industrial setting, the production of N-(diethylamino)-N-hydroxynitrous amide may involve continuous flow reactors to ensure precise control over reaction conditions. The use of sodium hydride as a base is advantageous due to its strong basicity and ability to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
N-(diethylamino)-N-hydroxynitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Sodium hydride can act as a reducing agent, converting the amide to an amine.
Substitution: The amide group can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
-
Oxidation
Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in an acidic or neutral medium.
-
Reduction
Reagents: Sodium hydride, lithium aluminum hydride.
Conditions: The reaction is usually performed in an inert atmosphere to prevent the oxidation of the hydride.
-
Substitution
Reagents: Nucleophiles such as halides, thiols, or amines.
Conditions: The reaction conditions vary depending on the nucleophile used.
Major Products Formed
Oxidation: Nitroso or nitro compounds.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(diethylamino)-N-hydroxynitrous amide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of amide bonds and as a precursor for other nitrogen-containing compounds.
Biology: Investigated for its potential use in modifying biological molecules, such as proteins and peptides, through amide bond formation.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of amide-containing pharmaceuticals.
Industry: Utilized in the production of polymers and other materials that require amide linkages.
Mechanism of Action
The mechanism of action of N-(diethylamino)-N-hydroxynitrous amide involves the activation of the amide bond through the deprotonation by sodium hydride. This activation facilitates various chemical reactions, such as nucleophilic substitution and reduction. The molecular targets and pathways involved depend on the specific reaction being carried out. For example, in reduction reactions, the hydride ion from sodium hydride attacks the carbonyl carbon of the amide, leading to the formation of an amine.
Comparison with Similar Compounds
N-(diethylamino)-N-hydroxynitrous amide can be compared with other similar compounds, such as:
N-methyl-N-hydroxynitrous amide: Similar in structure but with a methyl group instead of a diethylamino group. It has different reactivity and applications.
N-ethyl-N-hydroxynitrous amide: Contains an ethyl group instead of a diethylamino group. It also exhibits different chemical properties and uses.
N-(dimethylamino)-N-hydroxynitrous amide:
The uniqueness of N-(diethylamino)-N-hydroxynitrous amide lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various chemical reactions.
Properties
IUPAC Name |
N-(diethylamino)-N-hydroxynitrous amide;sodium hydride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O2.Na.H/c1-3-6(4-2)7(9)5-8;;/h9H,3-4H2,1-2H3;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTCISJHRXDLLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)N(N=O)O.[NaH] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)N(N=O)O.[NaH] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N3NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![magnesium;methyl 16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-(3,7,11,15-tetramethylhexadec-2-enoxy)propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaene-3-carboxylate](/img/structure/B8235125.png)
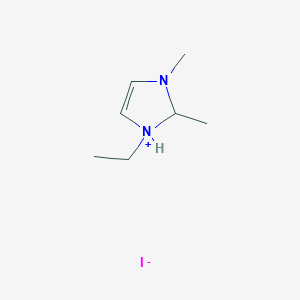
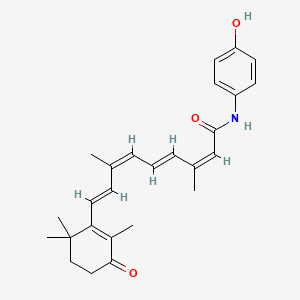
![disodium;5-acetamido-3-[(4-acetamidophenyl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B8235149.png)
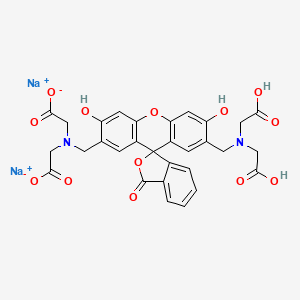
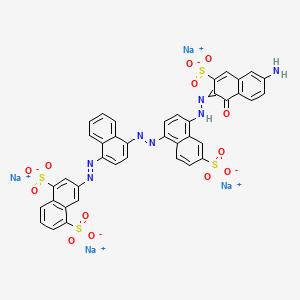
![hexasodium;(3E)-4-oxo-7-[[(6E)-5-oxo-7-sulfonato-6-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]hydrazinylidene]naphthalen-2-yl]carbamoylamino]-3-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]hydrazinylidene]naphthalene-2-sulfonate](/img/structure/B8235170.png)
![(2Z,4R,4aS,5aS,6S,12aS)-2-[amino(hydroxy)methylidene]-4-(dimethylamino)-6,10,11,12a-tetrahydroxy-6-methyl-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione](/img/structure/B8235182.png)
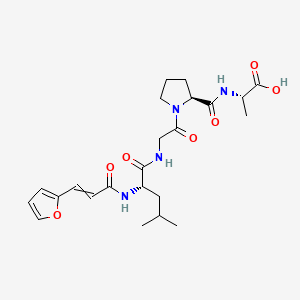
![1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid](/img/structure/B8235194.png)

![[[(5R)-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B8235211.png)
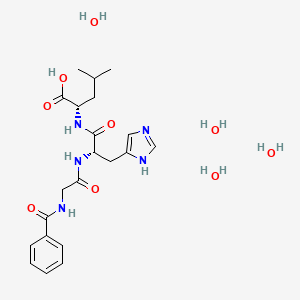
![but-2-enedioic acid;(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B8235222.png)
